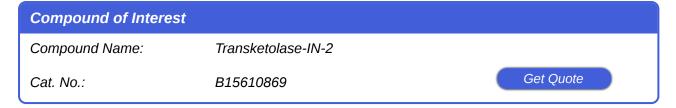


Application Notes and Protocols for Transketolase-IN-2 (Compound 4w)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and biological evaluation of **Transketolase-IN-2** (also referred to as compound 4w), a potent transketolase inhibitor with significant herbicidal activity.

Introduction

Transketolase (TKT) is a key enzyme in the pentose phosphate pathway (PPP), crucial for the synthesis of nucleic acids and the maintenance of cellular redox status. Its inhibition has been identified as a promising strategy for the development of novel therapeutic agents and herbicides. **Transketolase-IN-2** (compound 4w) belongs to a class of naphthalimide-aroyl hybrid compounds designed as potential TKT inhibitors. This document outlines the detailed experimental procedures for its synthesis and bioactivity assessment.

Quantitative Data

The herbicidal efficacy of **Transketolase-IN-2** (compound 4w) has been evaluated against common weed species. The following table summarizes the inhibitory effects on root growth.



Compound	Target Species	Concentration (mg/L)	Inhibition (%)
Transketolase-IN-2 (4w)	Digitaria sanguinalis (DS)	200	>90
100	~80		
Transketolase-IN-2 (4w)	Amaranthus retroflexus (AR)	200	>90
100	~80		

Experimental Protocols Synthesis of Transketolase-IN-2 (Compound 4w)

The synthesis of **Transketolase-IN-2** (compound 4w) involves a multi-step process starting from commercially available reagents. The general synthetic route is depicted in the workflow diagram below.

Materials:

- 4-Bromo-1,8-naphthalic anhydride
- Ethanolamine
- Substituted aromatic acyl chloride (specific for 4w)
- Triethylamine (Et3N)
- Dichloromethane (DCM)
- Other necessary solvents and reagents for purification

Procedure:

 Synthesis of N-(2-hydroxyethyl)-4-bromonaphthalimide: A mixture of 4-bromo-1,8-naphthalic anhydride and ethanolamine is refluxed in ethanol to yield the intermediate N-(2hydroxyethyl)-4-bromonaphthalimide.



- Synthesis of the final compound (4w): The intermediate from the previous step is dissolved in anhydrous DCM. Substituted aromatic acyl chloride (the specific variant that defines compound 4w) and triethylamine are added to the solution. The reaction mixture is stirred at room temperature overnight.
- Purification: The crude product is purified by column chromatography on silica gel to afford the pure **Transketolase-IN-2** (compound 4w).
- Characterization: The structure of the final compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Herbicidal Activity Assay (In Vitro)

This protocol details the in vitro evaluation of the herbicidal activity of **Transketolase-IN-2** (compound 4w) against Digitaria sanguinalis (DS) and Amaranthus retroflexus (AR).

Materials:

- Transketolase-IN-2 (compound 4w)
- Seeds of Digitaria sanguinalis and Amaranthus retroflexus
- Petri dishes (9 cm diameter)
- Filter paper
- Acetone
- Tween-80
- Distilled water

Procedure:

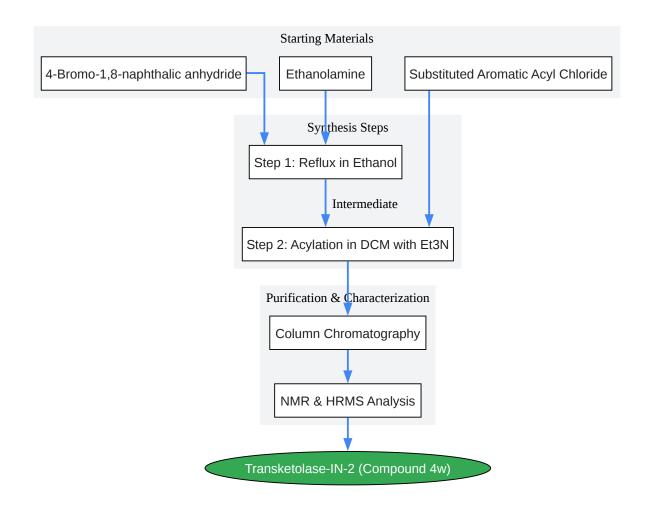
Preparation of Test Solutions: A stock solution of Transketolase-IN-2 (compound 4w) is prepared in acetone. A series of dilutions are then made to achieve the final test concentrations (e.g., 200 mg/L and 100 mg/L). The final solutions contain 1% acetone and 0.1% Tween-80 to aid in dissolution and dispersion.



- Seed Plating: Ten seeds of either Digitaria sanguinalis or Amaranthus retroflexus are placed on a filter paper in each Petri dish.
- Treatment Application: 5 mL of the respective test solution is added to each Petri dish. A control group is treated with a solution containing only 1% acetone and 0.1% Tween-80.
- Incubation: The Petri dishes are incubated in a growth chamber at 25 \pm 1 °C with a 12-hour light/dark cycle.
- Data Collection: After 72 hours, the root length of the seedlings is measured.
- Calculation of Inhibition: The percentage of root growth inhibition is calculated using the following formula: Inhibition (%) = [(Control root length - Treatment root length) / Control root length] × 100

Visualizations Experimental Workflow: Synthesis of Transketolase-IN-2 (4w)





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Caption: Synthetic workflow for Transketolase-IN-2 (4w).

Proposed Signaling Pathway Inhibition





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Caption: Inhibition of the Pentose Phosphate Pathway by Transketolase-IN-2.

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